3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid
Description
3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid is a bicyclic compound featuring a fused cycloheptane and cyclopropane ring system. The tert-butoxycarbonyl (Boc) group at the 3-position serves as a protective group for the amine, while the carboxylic acid at the 7-position enhances reactivity for further derivatization. This compound is utilized in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules due to its rigid bicyclic scaffold and functional versatility. Its CAS number, 2155855-70-0, is documented in commercial catalogs (e.g., Enamine Ltd and experimental suppliers) .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[5.1.0]octane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-6-4-5-13(10(15)16)7-9(13)8-14/h9H,4-8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEAEILULKWLCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid and analogous bicyclic carboxylates:
Key Structural and Functional Insights :
Ring Size and Strain :
- The [5.1.0] octane system in the target compound introduces moderate ring strain compared to smaller bicyclic systems like [3.2.0]heptane (e.g., cephalosporin derivatives in and ). This strain may influence reactivity in coupling reactions .
- The [4.1.0]heptane analog () replaces a carbon with oxygen, reducing steric hindrance and altering solubility .
Substituent Position: The carboxylic acid at C7 in the target compound contrasts with the C1-substituted analog (EN300-6740930), which may exhibit distinct hydrogen-bonding patterns in drug-receptor interactions .
Pharmaceutical Relevance :
- Bicyclo[5.1.0]octane derivatives are less common in marketed drugs than [4.2.0] cephalosporin cores (), suggesting niche applications in targeted therapies .
- The Boc group’s stability under basic conditions makes the target compound preferable for solid-phase peptide synthesis compared to acid-labile analogs .
Biological Activity
3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid (CAS No. 2155855-70-0) is a bicyclic compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- Structure : The compound features a bicyclic structure which is crucial for its biological interactions.
Synthesis
The synthesis of this compound has been achieved through various methods, typically involving the protection of amine functionalities and subsequent cyclization reactions. The synthetic routes often yield multiple stereoisomers, which can exhibit different biological activities.
Anticancer Activity
Research indicates that compounds with similar bicyclic structures exhibit significant anticancer properties. For instance, derivatives of azabicyclo compounds have shown cytotoxic effects against various cancer cell lines, including HepG2 and HeLa cells.
- Case Study : A study evaluating the anticancer activity of related compounds reported IC50 values ranging from 2.62 to 4.85 μM against HepG2 cells, indicating potent activity comparable to established chemotherapeutics such as doxorubicin .
Antibacterial Activity
The antibacterial potential of azabicyclo compounds has also been explored, particularly against Gram-positive bacteria. Compounds with carboxylic acid functionalities at specific positions have demonstrated moderate antibacterial activity.
- Data Table : Minimum Inhibitory Concentration (MIC) values for selected compounds:
| Compound | MIC (µg/mL) | Bacteria Targeted |
|---|---|---|
| Compound A | 32 | Bacillus cereus |
| Compound B | >128 | Escherichia coli |
| Compound C | 64 | Staphylococcus aureus |
The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets or pathways:
- Inhibition of Enzymatic Activity : Certain azabicyclo compounds can inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Research Findings
Several studies have focused on the biological activity of azabicyclo derivatives:
Q & A
Q. What are the recommended safety protocols for handling 3-(tert-Butoxycarbonyl)-3-azabicyclo[5.1.0]octane-7-carboxylic acid in laboratory settings?
- Methodological Answer : When handling this compound, use nitrile or neoprene gloves and a full-body chemical-resistant lab coat to prevent skin contact. For respiratory protection, employ a P95 (US) or P1 (EU) particulate filter under low-exposure conditions; for higher concentrations, use OV/AG/P99 (US) or ABEK-P2 (EU) filters compliant with NIOSH/CEN standards. Ensure proper ventilation and avoid discharge into drains. Post-handling, wash hands thoroughly with soap and water. These precautions align with general laboratory safety guidelines for structurally similar bicyclic compounds .
Q. How can the structural identity of this compound be confirmed after synthesis?
- Methodological Answer : Characterize the compound using 1H/13C NMR to verify the bicyclo[5.1.0]octane scaffold and tert-butoxycarbonyl (Boc) group. Key NMR signals include:
- Boc group : A singlet at ~1.4 ppm (9H, tert-butyl) and a carbonyl signal at ~155-160 ppm in 13C NMR.
- Bicyclic protons : Distinct splitting patterns due to the strained bridgehead hydrogens.
Supplement with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions). For crystallinity assessment, perform X-ray diffraction if single crystals are obtainable .
Q. What synthetic strategies are commonly employed to construct the bicyclo[5.1.0]octane core?
- Methodological Answer : The bicyclo[5.1.0]octane system is typically synthesized via intramolecular cyclization or transition-metal-catalyzed ring-opening/ring-closing reactions . For example:
- Boc-protected intermediates : Use tert-butyl dicarbonate to protect the azabicyclo amine during cyclization steps.
- Carboxylic acid functionalization : Introduce the carboxyl group at the 7-position through hydrolysis of a nitrile or ester precursor under acidic/basic conditions.
Optimize reaction parameters (temperature, solvent polarity) to minimize byproducts like regioisomers or over-oxidation .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this bicyclic compound?
- Methodological Answer : Stereoselectivity in the bicyclo[5.1.0] system is influenced by chiral auxiliaries or asymmetric catalysis . For example:
Q. What strategies are used to evaluate the metabolic stability of this compound in drug discovery?
- Methodological Answer : Assess metabolic stability using in vitro liver microsomal assays (e.g., human or rodent microsomes) to measure half-life (t1/2) and intrinsic clearance (Clint). Key steps:
Incubation : Expose the compound to microsomes with NADPH cofactors.
LC-MS/MS analysis : Quantify parent compound depletion over time.
Structure-metabolism relationship (SMR) : Modify the Boc group or bridgehead substituents to reduce CYP450-mediated oxidation.
Compare results with structurally related bicyclo[3.1.0] or [4.2.0] analogs to identify scaffold-specific liabilities .
Q. How can impurities or degradation products be identified and quantified during process optimization?
- Methodological Answer : Employ HPLC-MS with photodiode array (PDA) detection to monitor impurities. For example:
- Boc deprotection : Look for a ~100 Da mass loss (C4H9O2) indicating tert-butyl group cleavage.
- Oxidative degradation : Use accelerated stability studies (40°C/75% RH) to detect carboxylic acid derivatives or epoxides.
Quantify impurities against a calibrated reference standard and adhere to ICH Q3A/B guidelines for thresholds .
Data Contradictions and Limitations
- Toxicological Data : Existing safety data sheets lack acute toxicity or carcinogenicity profiles for this compound . Researchers should conduct Ames tests or in vitro cytotoxicity assays (e.g., HepG2 cell viability) as preliminary screens.
- Stability : While the compound is reported as stable under recommended storage (2–8°C, inert atmosphere), long-term stability studies are absent. Monitor batch-to-batch variability via Karl Fischer titration (moisture content) and DSC (thermal decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
